Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827357
InChI: InChI=1S/C13H13NO4/c1-3-17-13(16)7-11(15)9-4-5-10-8(2)14-18-12(10)6-9/h4-6H,3,7H2,1-2H3
SMILES:
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol

Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate

CAS No.:

Cat. No.: VC15827357

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate -

Specification

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
IUPAC Name ethyl 3-(3-methyl-1,2-benzoxazol-6-yl)-3-oxopropanoate
Standard InChI InChI=1S/C13H13NO4/c1-3-17-13(16)7-11(15)9-4-5-10-8(2)14-18-12(10)6-9/h4-6H,3,7H2,1-2H3
Standard InChI Key XYONFCHEZGTATJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)C1=CC2=C(C=C1)C(=NO2)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzo[d]isoxazole scaffold, a bicyclic system comprising a benzene ring fused to an isoxazole heterocycle. The isoxazole ring contains one oxygen and one nitrogen atom, with a methyl group at the 3-position. At the 6-position of the benzene ring, a 3-oxopropanoate ethyl ester group is attached, introducing ketone and ester functionalities .

Molecular Formula and Weight

  • Molecular Formula: C₁₃H₁₃NO₄

  • Molecular Weight: 263.25 g/mol

  • Density: Estimated ~1.2 g/cm³ (typical for aromatic esters) .

  • Boiling Point: Likely >200°C due to high molecular complexity .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate likely involves multi-step protocols, drawing from methodologies used for related isoxazole derivatives.

Route 1: Cyclocondensation of Hydroxylamine with β-Ketoesters

A green synthesis approach, as described for analogous isoxazol-5(4H)-ones, involves reacting hydroxylamine hydrochloride with ethyl acetoacetate and aromatic aldehydes . For this compound, a pre-formed 3-methylbenzo[d]isoxazole-6-carbaldehyde intermediate may undergo condensation with ethyl acetoacetate under acidic or basic conditions .

Route 2: Functionalization of Pre-Formed Benzo[d]isoxazole

Patent literature highlights methods for functionalizing benzo[d]isoxazole cores. For example, acylation reactions using acyl chlorides (e.g., 3-chloro-3-oxopropanoyl chloride) in the presence of Lewis acids could introduce the 3-oxopropanoate moiety at the 6-position . Solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine are typically employed .

Optimization and Yield

  • Solvent Systems: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .

  • Temperature: Reactions are conducted at 30–50°C to balance kinetics and product stability .

  • Yield: Estimated 50–80%, based on analogous syntheses .

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Decomposes above 250°C, consistent with ester and heterocyclic motifs .

  • Solubility:

    • Polar Solvents: Moderately soluble in methanol, ethanol, and DMSO.

    • Nonpolar Solvents: Poor solubility in hexane or toluene .

Crystallinity

X-ray diffraction patterns of similar compounds reveal monoclinic crystal systems with π-π stacking interactions between aromatic rings .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s ester and ketone groups make it a versatile precursor for:

  • Prodrug Development: Hydrolysis of the ester yields carboxylic acids, enhancing bioavailability.

  • Heterocyclic Analogues: Serving as a scaffold for kinase inhibitors or antimicrobial agents .

Biological Activity

While direct pharmacological data is limited, structurally related benzo[d]isoxazole derivatives exhibit:

  • Adenosine Receptor Antagonism: Modulating inflammatory responses (e.g., ZM241385) .

  • Enzyme Inhibition: Targeting cyclooxygenase-2 (COX-2) or phosphodiesterases .

Analytical and Regulatory Considerations

Quality Control

  • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) .

  • Impurity Profiling: Identifies byproducts from incomplete acylation or ester hydrolysis .

Future Directions and Challenges

Scalability of Synthesis

Current methods face challenges in regioselectivity during acylation. Advances in catalytic systems (e.g., organocatalysts) could improve efficiency .

Expanding Therapeutic Utility

Structural modifications, such as replacing the ethyl ester with amino acid conjugates, may enhance target specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator